molecular formula C13H19N3O4S B1401190 3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid CAS No. 1316227-51-6

3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid

Cat. No.: B1401190
CAS No.: 1316227-51-6
M. Wt: 313.37 g/mol
InChI Key: KRZNEDYBFXDXCR-UHFFFAOYSA-N
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Description

3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid is a complex organic compound with the molecular formula C13H19N3O4S and a molecular weight of 313.38 g/mol . This compound features a piperidine ring, a pyrazine ring, and a propionic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-butanoic acid
  • 3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-acetic acid

Uniqueness

Compared to similar compounds, 3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid is unique due to its specific structural features and functional groups. These attributes confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[5-(1-methylsulfonylpiperidin-3-yl)pyrazin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-21(19,20)16-6-2-3-10(9-16)12-8-14-11(7-15-12)4-5-13(17)18/h7-8,10H,2-6,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZNEDYBFXDXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NC=C(N=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid
Reactant of Route 2
3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid
Reactant of Route 3
3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid
Reactant of Route 4
3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid
Reactant of Route 5
3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid
Reactant of Route 6
3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid

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